molecular formula C25H27N5O2 B3000689 1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848221-04-5

1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B3000689
CAS No.: 848221-04-5
M. Wt: 429.524
InChI Key: WDSHZTNKWAEAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
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Scientific Research Applications

Affinity and Binding Modes in Adenosine Receptors

  • Research on pyrimido- and tetrahydropyrazino[2,1-f]purinediones shows their affinities for adenosine receptors (ARs). For example, a study found that the 1,3-dibutyl derivative of a similar compound was a potent A1 AR antagonist, suggesting its potential application in influencing adenosine receptor-mediated physiological processes (Szymańska et al., 2016).

Synthesis and Properties of Mesoionic Purinone Analogs

  • Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, were prepared and found to exhibit significant properties. These compounds, including those similar to the queried molecule, demonstrate the versatility of purine analogs in chemical synthesis and potential biological applications (Coburn & Taylor, 1982).

Crystal Structure Analysis

  • Studies like the one on theophylline monohydrate contribute to understanding the crystal structure of related purine derivatives. This knowledge is crucial in drug design and pharmaceutical research, where the arrangement of molecules can influence efficacy (Sun et al., 2002).

Interaction Patterns in Pharmaceuticals

  • Research on methylxanthines, like caffeine and theophylline, provides insights into the interaction patterns of similar compounds. This includes their ability to form hydrogen bonds and π···π stacking interactions, which are significant for understanding their biological activity (Latosińska et al., 2014).

Synthesis of Novel Ring Systems

  • The synthesis of thiadiazepino-[3,2-f]-purine ring systems showcases the chemical versatility and potential for generating diverse bioactive molecules from purine derivatives (Hesek & Rybár, 1994).

Development of Antioxidant and DNA Cleavage Agents

  • Coumarin-purine hybrids have been synthesized and evaluated for their antioxidant activity and DNA cleavage potential. This suggests the use of purine derivatives in developing therapeutics targeting oxidative stress and DNA interactions (Mangasuli et al., 2019).

In Vitro and In Vivo Pharmacological Evaluation

  • Compounds like 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives have been evaluated for their affinity for serotonin receptors, indicating potential applications in neuropsychiatric drug development (Jurczyk et al., 2004).

Properties

IUPAC Name

1,7-dimethyl-9-(4-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17-9-11-20(12-10-17)29-15-18(2)16-30-21-22(26-24(29)30)27(3)25(32)28(23(21)31)14-13-19-7-5-4-6-8-19/h4-12,18H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSHZTNKWAEAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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